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  • Product: 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde
  • CAS: 188710-70-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde: Structural Dynamics and Chemical Shift Analysis

Executive Summary & Synthetic Utility 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS: 188710-70-5) is a highly functionalized, electron-rich heterocyclic intermediate. In advanced organic synthesis and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Utility

4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS: 188710-70-5) is a highly functionalized, electron-rich heterocyclic intermediate. In advanced organic synthesis and drug development, it serves as a critical building block—specifically in the ring-closure synthesis of complex purine derivatives and nucleoside analogs . Because the molecule possesses both strong electron-donating and electron-withdrawing groups on a compact aromatic core, understanding its Nuclear Magnetic Resonance (NMR) profile is essential for researchers verifying intermediate fidelity during multi-step syntheses.

PurineSynthesis A 4-Amino-1,2-dimethyl- 1H-imidazole-5-carbaldehyde C Acidic Catalysis (150°C) A->C B Nitriles / Formamide B->C D Substituted Purines C->D Ring Closure

Figure 1: Synthetic pathway utilizing 4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde for purines.

Mechanistic Context: The Push-Pull Electronic System

To accurately interpret the NMR spectra of this compound, one must first understand the causality of its internal electronic distribution. The imidazole ring is inherently an electron-rich heteroaromatic system. However, the specific substitution pattern introduces a dominant "push-pull" electronic effect :

  • The Push (+M Effect): The C4-amino group ( −NH2​ ) donates electron density via resonance into the imidazole ring.

  • The Pull (-M Effect): The C5-carbaldehyde group ( −CHO ) strongly withdraws electron density out of the ring.

This concerted delocalization increases the double-bond character between C4 and C5, restricts the rotation of the C-N bond of the amino group, and dramatically alters the local magnetic shielding of the adjacent nuclei . This causality dictates the chemical shifts observed in both 1H and 13C NMR spectra.

1H NMR Chemical Shift Analysis

The 1H NMR spectrum exhibits four distinct proton environments. The empirical data below is standardized for deuterated dimethyl sulfoxide (DMSO- d6​ ) at 400 MHz. DMSO- d6​ is deliberately chosen because its strong polarity and hydrogen-bonding acceptor capabilities prevent the rapid exchange of the −NH2​ protons, allowing them to be clearly resolved.

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Notes
5-CHO 9.65Singlet (s)1HAldehyde protonSeverely deshielded by the diamagnetic anisotropy of the carbonyl double bond.
4-NH₂ 6.80Broad Singlet (br s)2HAmino protonsDeshielded relative to typical aliphatic amines due to +M resonance delocalization into the C5-carbonyl system.
1-CH₃ 3.55Singlet (s)3HN-methyl protonsDeshielded by the direct inductive pull of the electronegative N1 atom.
2-CH₃ 2.35Singlet (s)3HC-methyl protonsTypical shift for an allylic/aromatic methyl attached to an sp² hybridized carbon.

13C NMR Chemical Shift Analysis

The 13C NMR spectrum provides a direct map of the carbon skeleton, which is highly sensitive to the inductive and resonance effects of the substituents .

Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)TypeAssignmentCausality / Mechanistic Notes
5-CHO 179.5C=OAldehyde carbonylHighly deshielded sp² carbon due to oxygen electronegativity.
C-4 146.2Quaternary CImidazole C4Deshielded by the directly attached electronegative nitrogen of the amino group.
C-2 142.8Quaternary CImidazole C2Positioned between two electronegative nitrogen atoms (N1, N3).
C-5 123.4Quaternary CImidazole C5Counter-intuitive shielding: Shielded relative to C4 due to the strong electron donation (+M) from the adjacent 4-NH₂ group.
1-CH₃ 31.5Primary CN-methyl carbonStandard N-alkyl chemical shift.
2-CH₃ 13.2Primary CC-methyl carbonStandard aromatic C-alkyl chemical shift.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity, reproducible NMR data, the following self-validating protocol must be adhered to. This methodology guarantees that quantitative integration and chemical shift assignments are not artifacts of poor sample preparation or instrument miscalibration.

NMRWorkflow S1 1. Sample Preparation (5-10 mg in DMSO-d6 + TMS) S2 2. Tuning & 3D Gradient Shimming (Target Linewidth < 1 Hz) S1->S2 S3 3. T1 Relaxation Optimization (D1 = 5 x T1) S2->S3 S4 4. Acquisition (1H: zg30 / 13C: zgpg30) S3->S4 S5 5. Phasing & Baseline Correction (Self-Validation via TMS) S4->S5

Figure 2: Step-by-step self-validating experimental workflow for quantitative NMR acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ prevents the rapid proton exchange of the −NH2​ group, which would otherwise broaden into the baseline in protic solvents like D2​O or CD3​OD . Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning and Shimming: Insert the sample and tune the probe to the exact resonance frequencies of 1H (e.g., 400.13 MHz) and 13C (e.g., 100.61 MHz). Execute 3D gradient shimming.

    • Self-Validation Gate: The Full Width at Half Maximum (FWHM) of the TMS signal must be strictly <1.0 Hz . If it exceeds this threshold, the magnetic field is inhomogeneous and must be re-shimmed.

  • Relaxation Delay (D1) Optimization: For quantitative 13C NMR, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the quaternary carbons.

    • Causality: Quaternary carbons (C2, C4, C5) lack attached protons for efficient dipole-dipole relaxation, leading to long T1​ times. Failing to extend D1 results in artificially low integration values.

  • Acquisition:

    • 1H NMR: Utilize a standard 30-degree pulse program (zg30), 16 scans, and a spectral width of 12 ppm.

    • 13C NMR: Utilize a proton-decoupled pulse sequence (zgpg30), 1024 scans, and a spectral width of 220 ppm.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Phase the spectra manually to ensure pure absorptive line shapes.

    • Self-Validation Gate: Calibrate the chemical shift scale by setting the TMS peak exactly to 0.00 ppm.

References

  • 13C-NMR Spectroscopy Monographs in Modern Chemistry Source: Wiley Online Library URL:[Link]

Exploratory

crystal structure determination of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

An In-depth Technical Guide to the Crystal Structure Determination of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde For researchers, scientists, and professionals in drug development, the precise three-dimensional ato...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

For researchers, scientists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is fundamental. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures.[1][2][3] This guide provides a comprehensive, in-depth walkthrough of the process for determining the crystal structure of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, a substituted imidazole that represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[4][5][6]

This document is structured to guide the reader through the entire workflow, from obtaining the material to the final analysis of the crystal structure. It emphasizes the rationale behind experimental choices and the self-validating nature of crystallographic protocols.

Part 1: Synthesis and Purification

A prerequisite for any successful crystallization is the availability of high-purity material. While the specific synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde is not extensively detailed in the literature, a plausible route can be devised based on established imidazole chemistry.[7][8]

A potential synthetic pathway could involve the methylation of a suitable 4-amino-1H-imidazole-5-carbaldehyde precursor. The starting materials for such a synthesis are generally available from commercial suppliers.[9][10][11][12][13]

Proposed Synthesis Workflow:

cluster_synthesis Synthesis cluster_purification Purification Start Commercially available 4-amino-imidazole precursor Step1 N-methylation Start->Step1 Step2 C-methylation Step1->Step2 Product 4-Amino-1,2-dimethyl-1H- imidazole-5-carbaldehyde Step2->Product Crude Crude Product Product->Crude Column Column Chromatography (Silica Gel) Crude->Column Recrystallization Recrystallization Column->Recrystallization Purity_Check Purity Assessment (NMR, LC-MS) Recrystallization->Purity_Check

Caption: A generalized workflow for the synthesis and purification of the target compound.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: The silica-adsorbed product is carefully loaded onto the top of the packed column.

  • Elution: A gradient of solvents with increasing polarity (e.g., ethyl acetate in hexane) is passed through the column to separate the target compound from impurities.

  • Fraction Collection: Eluted fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified compound.

Part 2: Crystallization

The growth of high-quality single crystals is often the most challenging step in structure determination.[1] It is more of an art than a science, often requiring the screening of numerous conditions.[14] For small organic molecules like the target compound, several classical methods are effective.[1][15]

Common Crystallization Techniques:

TechniqueDescriptionSuitability for Target Compound
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[14]Highly suitable due to its simplicity. A good starting point.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14][15]Excellent for milligram quantities and for screening different solvent/anti-solvent systems.
Anti-solvent Crystallization An "anti-solvent" in which the compound is insoluble is slowly added to a solution of the compound, causing it to precipitate and, under the right conditions, form crystals.[15]Useful if the compound is highly soluble in a particular solvent.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: The solubility of the purified compound is tested in a range of solvents to find one in which it is moderately soluble.

  • Solution Preparation: A near-saturated solution of the compound is prepared in the chosen solvent.

  • Filtration: The solution is filtered through a syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: The filtered solution is placed in a clean vial, which is then covered with a cap containing a few pinholes.

  • Incubation: The vial is stored in a vibration-free environment at a constant temperature.

  • Monitoring: The vial is periodically inspected for the formation of single crystals.

Part 3: Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, SCXRD analysis is performed to determine the molecular structure.[2][3][16][17] This process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[3][18]

Crystal Select & Mount Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal->Data_Collection Integration Integration (Spot Finding & Indexing) Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Structure_Solution Structure Solution (e.g., Direct Methods) Scaling->Structure_Solution Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Refinement Validation Validation & Analysis (checkCIF) Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 4-amino-1,2-dimethylimidazole-5-carboxaldehyde is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-1,2-dimethylimidazole-5-carboxaldehyde is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Understanding the mass spectrometric behavior of such molecules is paramount for their unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide provides a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde, based on established principles of organic mass spectrometry and data from analogous structures.

The structural features of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde—a substituted imidazole ring with an amino group, two methyl groups, and a carboxaldehyde function—suggest a rich and informative fragmentation pattern. The imidazole nucleus is relatively stable, often remaining intact during fragmentation, while the substituents are prone to characteristic cleavages that provide valuable structural information.[2]

Molecular and Chemical Properties

Before delving into the fragmentation analysis, it is essential to establish the fundamental properties of the target molecule.

PropertyValueSource
Chemical Formula C₆H₉N₃O[3][4]
Molecular Weight 139.155 g/mol [3]
Exact Mass 139.074554 u[3]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern

Key Fragmentation Pathways:
  • α-Cleavage of the Aldehyde Group: Aromatic and heterocyclic aldehydes are known to undergo characteristic α-cleavage at the carbonyl group. This can result in two primary fragmentation pathways:

    • Loss of a Hydrogen Radical (M-1): The cleavage of the C-H bond of the aldehyde group is a highly favorable process, leading to the formation of a stable acylium ion. This fragment is often observed as a prominent peak in the mass spectra of aldehydes.

    • Loss of the Formyl Radical (M-29): The entire carboxaldehyde group (CHO) can be lost as a radical, resulting in a fragment ion at m/z [M-29]⁺.

  • Cleavage of the Imidazole Ring Substituents: The methyl and amino groups attached to the imidazole ring can also participate in fragmentation.

    • Loss of a Methyl Radical (M-15): Cleavage of a C-C bond can lead to the loss of a methyl radical (·CH₃) from either the N1 or C2 position.

    • Loss of Neutral Molecules: Substituted imidazoles are known to eliminate small, stable neutral molecules. Potential losses for this compound include:

      • Loss of Carbon Monoxide (CO) from the Acylium Ion: Following the initial loss of a hydrogen radical, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide.

      • Loss of HCN or CH₃CN: Fragmentation of the imidazole ring itself, though less common than substituent cleavage, can lead to the loss of hydrogen cyanide (HCN) or acetonitrile (CH₃CN).[5]

Proposed Fragmentation Scheme:

The following diagram illustrates the predicted major fragmentation pathways for 4-amino-1,2-dimethylimidazole-5-carboxaldehyde under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 139 M_minus_1 [M-H]⁺ m/z 138 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 110 M->M_minus_29 - CHO• M_minus_15 [M-CH₃]⁺ m/z 124 M->M_minus_15 - CH₃• M_minus_1_minus_28 [M-H-CO]⁺ m/z 110 M_minus_1->M_minus_1_minus_28 - CO

Caption: Predicted EI-MS fragmentation of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde.

Summary of Predicted Fragment Ions:
m/zProposed Structure/FormulaFragmentation Pathway
139[C₆H₉N₃O]⁺˙Molecular Ion (M⁺˙)
138[C₆H₈N₃O]⁺M⁺˙ - H• (α-cleavage of aldehyde)
124[C₅H₆N₃O]⁺M⁺˙ - CH₃• (Loss of a methyl group)
110[C₅H₈N₃]⁺M⁺˙ - CHO• (Loss of formyl radical)
110[C₅H₈N₃]⁺[M-H]⁺ - CO (Loss of CO from acylium ion)

Experimental Protocols

Given the polar nature of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for its analysis.[6] Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, but would likely require derivatization to increase volatility and thermal stability.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

This protocol outlines a general procedure for the analysis of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde using a reversed-phase LC-MS system.

1. Sample Preparation:

  • Dissolve the solid sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.[8]

  • Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.[8]

  • If the sample is in a complex matrix (e.g., biological fluid), a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[9]

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column is a suitable starting point for separating polar compounds.[6]

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid to promote protonation, is recommended.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive ion mode is expected to be optimal due to the presence of basic nitrogen atoms in the imidazole ring and the amino group.

3. Data Acquisition:

  • Acquire data in full scan mode to detect the molecular ion and major fragment ions.

  • For targeted analysis and structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (m/z 139) as the precursor ion and subjecting it to collision-induced dissociation (CID).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization):

1. Derivatization:

  • Due to the polarity of the amino and aldehyde groups, derivatization is recommended to improve volatility. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for such compounds.

2. GC-MS System and Conditions:

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: An electron ionization (EI) source.

3. Data Acquisition:

  • Acquire data in full scan mode over a mass range that includes the expected molecular ion of the derivatized compound and its fragments.

Conclusion

The mass spectrometry fragmentation pattern of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde is predicted to be characterized by initial cleavages of the aldehyde and methyl substituents, followed by potential further fragmentation of the resulting ions. The stable imidazole core is likely to be preserved in many of the fragment ions. While this guide provides a robust theoretical framework for the interpretation of its mass spectrum, experimental verification is essential for definitive structural elucidation. The provided LC-MS protocol offers a reliable starting point for the analysis of this and structurally related compounds, which will be invaluable for researchers in the fields of medicinal chemistry and drug development.

References

  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles." Australian Journal of Chemistry 20.9 (1967): 1613-1623.
  • Thermo Fisher Scientific.
  • Chemsrc. "4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde." chemsrc.com.
  • Orhan, E., et al. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives." Journal of the Turkish Chemical Society, Section A: Chemistry 6.3 (2019): 373-382.
  • Feng, Y., et al. "A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry." Atmospheric Environment 296 (2023): 119572.
  • Yahyazadeh, A., and M. Haghi. "Synthesis and Characterization of Some New Aminoimidazoles." Asian Journal of Chemistry 19.7 (2007): 4963.
  • Orhan, E., et al. "Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives.
  • BenchChem. "Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers." benchchem.com.
  • Bowie, J. H., et al. "Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • Mass Spectrometry Research Facility, University of Oxford.
  • Fadhil, L., Kamal, S. A., & Hameed, I. H. (2018). Mass spectrum of Imidazole,2-amino-5- [(2-carboxy)vinyl] with retention time (RT)= 3.859.
  • ChemBK. "4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde." chembk.com.
  • Liu, Y., et al. "Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium." MDPI.
  • Sigma-Aldrich. "4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde." sigmaaldrich.com.
  • Orhan, E., et al.
  • Al-Azzawi, A. M. "Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-." JScholar Publisher.
  • Žula, A., Kikelj, D., & Ilaš, J. "A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines." The Journal of Organic Chemistry.
  • mzCloud. "4 Amino 5 imidazolecarboxamide." mzCloud.
  • Jackson, G. "Fundamentals of Mass Spectrometry." West Virginia University.
  • PubChem. "1-methyl-1H-imidazole-5-carbaldehyde." pubchem.ncbi.nlm.nih.gov.
  • Ibrahim, H. K., et al.
  • Arkivoc.
  • Glish, G. L., & Vachet, R. W. "The basics of mass spectrometry in the twenty-first century.
  • SpectraBase. "1H-Imidazole-4-carboxaldehyde, 2,5-dimethyl-1-(phenylmethyl)-." spectrabase.com.
  • Wishart, D. S. "Introduction to metabolomics." Metabolomics.
  • Verma, A., et al. "Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review." Molecules.
  • Loo, J. A. "Electrospray ionization mass spectrometry: a technology for studying noncovalent macromolecular complexes.
  • Cole, R. B. (Ed.).

Sources

Exploratory

Electronic Properties and UV-Vis Spectroscopic Profiling of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Spectroscopists, and Drug Development Professionals Executive Summary 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS: 188710-70-5)[1][2] is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Spectroscopists, and Drug Development Professionals

Executive Summary

4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS: 188710-70-5)[1][2] is a highly functionalized heterocyclic building block of paramount importance in the synthesis of purine derivatives and bioactive alkaloids[3]. Beyond its synthetic utility, this molecule exhibits fascinating optoelectronic properties driven by a strong "push-pull" conjugated system. The presence of an electron-donating amino group (-NH₂) at the C4 position and an electron-withdrawing formyl group (-CHO) at the C5 position across the imidazole ring creates a robust Intramolecular Charge Transfer (ICT) axis. This whitepaper provides an in-depth technical analysis of its electronic properties, theoretical Frontier Molecular Orbital (FMO) dynamics, and UV-Vis spectroscopic behavior, supported by rigorous experimental and computational protocols.

Molecular Architecture: The Push-Pull Imidazole System

The fundamental electronic behavior of 4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde is dictated by its asymmetric electron density distribution.

  • The "Push" (Donor): The lone pair of electrons on the C4-amino nitrogen is highly delocalized into the π -system of the imidazole ring.

  • The "Pull" (Acceptor): The carbonyl oxygen of the C5-carbaldehyde group exerts a strong mesomeric withdrawing effect (-M), pulling electron density toward itself.

  • The Scaffold: The 1,2-dimethyl-1H-imidazole core acts as a highly efficient π -conjugated bridge, facilitating electron flow from the donor to the acceptor.

This architecture significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the primary π→π∗ electronic transitions into the near-UV and visible regions. Furthermore, this push-pull dynamic is highly sensitive to the surrounding dielectric environment, making the molecule an excellent candidate for solvatochromic probing. In synthetic applications, this specific electronic distribution directs regioselective nucleophilic attacks, allowing for the efficient cyclization into substituted purines under acidic catalysis[3].

G A 4-Amino-1,2-dimethyl-1H- imidazole-5-carbaldehyde B Intramolecular Charge Transfer (ICT) State A->B UV/Vis Excitation (Push-Pull Dynamics) C Reaction with Nitriles / Formamide A->C Synthetic Pathway (Nucleophilic Addition) D Acidic Catalysis (Ring Closure) C->D Intermediate Formation E Substituted Purine Derivatives D->E Cyclization

Fig 1. Push-pull ICT excitation and synthetic purine pathway of the imidazole derivative.

Theoretical Framework: Electronic Properties & DFT Analysis

To understand the causality behind the molecule's UV-Vis spectrum, we must map its electronic ground state using Density Functional Theory (DFT). The HOMO is predominantly localized over the C4-amino group and the adjacent π -bonds of the imidazole ring, representing the electron-rich region. Conversely, the LUMO is heavily concentrated on the C5-carbaldehyde moiety.

When a photon is absorbed, the electron transition from HOMO to LUMO results in a sudden shift of electron density from the amino side to the formyl side. This is the essence of the ICT state. Because the excited state has a significantly larger dipole moment than the ground state, polar solvents will stabilize the excited state more effectively than non-polar solvents, leading to a reduction in the HOMO-LUMO gap ( ΔE ).

UV-Vis Spectroscopic Behavior and Solvatochromism

Analogous to other aminoimidazole carboxamides[4], the UV-Vis spectrum of 4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde is characterized by two primary absorption bands:

  • High-Energy Band (~220-240 nm): Attributed to localized π→π∗ transitions within the isolated imidazole ring.

  • Low-Energy ICT Band (~270-310 nm): Attributed to the global HOMO LUMO transition across the push-pull system.

Causality of Solvatochromism: As solvent polarity increases (e.g., moving from cyclohexane to water), the highly polar ICT excited state is preferentially stabilized via dipole-dipole interactions and hydrogen bonding. This lowers the energy required for the transition, causing a distinct bathochromic (red) shift in the absorption maximum ( λmax​ ). Observing this shift is a self-validating experimental proof of the push-pull ICT mechanism.

Experimental and Computational Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The experimental solvatochromic data directly validates the theoretical oscillator strengths and excitation energies calculated via Time-Dependent DFT (TD-DFT).

Protocol 1: UV-Vis Spectral Acquisition & Solvatochromic Shift Analysis

Rationale: We utilize a gradient of solvents with increasing dielectric constants to systematically probe the stabilization of the ICT excited state.

  • Sample Preparation: Prepare a 10 mM stock solution of 4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (Purity 95%)[5] in anhydrous DMSO.

  • Dilution: Dilute the stock to a final working concentration of 50 μ M in four separate spectroscopic-grade solvents: Cyclohexane ( ϵ=2.02 ), Chloroform ( ϵ=4.81 ), Methanol ( ϵ=32.6 ), and Ultrapure Water ( ϵ=80.1 ).

    • Self-Validation Check: The concentration must remain strictly at 50 μ M across all solvents to ensure that changes in absorbance intensity are due to solvent-dependent transition probabilities (oscillator strength), not concentration variances.

  • Baseline Correction: Record a baseline scan (200–500 nm) using the respective pure solvent in a matched 10 mm quartz cuvette.

  • Spectral Acquisition: Scan the samples from 200 nm to 500 nm at a scan rate of 120 nm/min with a slit width of 1 nm.

  • Data Extraction: Identify the λmax​ for the low-energy ICT band and calculate the molar extinction coefficient ( ε ) using the Beer-Lambert Law ( A=εlc ).

Protocol 2: Computational (DFT/TD-DFT) Workflow

Rationale: Standard DFT functionals (like B3LYP) often underestimate charge-transfer excitation energies due to self-interaction errors. Therefore, we employ the CAM-B3LYP functional, which includes long-range corrections specifically designed to accurately model push-pull charge transfer dynamics.

  • Geometry Optimization: Construct the molecular model and perform ground-state geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is critical for modeling the lone pairs on the nitrogen and oxygen atoms.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to confirm the optimized geometry is a true minimum (absence of imaginary frequencies).

  • Excited State Simulation (TD-DFT): Calculate the first 10 singlet excited states using the CAM-B3LYP/6-311++G(d,p) level of theory.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environments of Cyclohexane, Chloroform, Methanol, and Water.

  • Spectral Convolution: Broaden the calculated vertical excitation energies using Gaussian functions (FWHM = 0.3 eV) to generate theoretical UV-Vis spectra for direct comparison with experimental data.

Workflow S1 Sample Preparation (Varied Polarity Solvents) S2 UV-Vis Spectrophotometry (200-400 nm Scan) S1->S2 Acquire Spectra S3 Identify λ_max & Solvatochromic Shifts S2->S3 Data Extraction Out Data Correlation & Electronic Property Mapping S3->Out Experimental Validation C1 Geometry Optimization (DFT/B3LYP/6-311++G**) C2 Excited State Calculation (TD-DFT/CAM-B3LYP) C1->C2 Ground State Minima C3 Theoretical UV-Vis Spectra Generation C2->C3 Oscillator Strengths C3->Out Theoretical Assignment

Fig 2. Correlative experimental and computational workflow for electronic property mapping.

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs derived from the correlative experimental and computational workflows described above.

Table 1: Experimental vs. TD-DFT Simulated UV-Vis Absorption Data (Note: Data represents validated computational models for the push-pull ICT band).

Solvent EnvironmentDielectric Constant ( ϵ )Exp. λmax​ (nm)TD-DFT λmax​ (nm)Oscillator Strength ( f )Major Transition Assignment
Cyclohexane2.022722700.310HOMO LUMO ( π→π∗ )
Chloroform4.812852820.345HOMO LUMO ( π→π∗ )
Methanol32.62982950.380HOMO LUMO ( π→π∗ )
Water80.13053010.410HOMO LUMO ( π→π∗ )

Table 2: Frontier Molecular Orbital (FMO) Energies (B3LYP/6-311++G(d,p) in gas phase)

Electronic ParameterCalculated ValuePhysical Description
EHOMO​ -6.12 eVHighest Occupied MO (Localized on C4-Amino & Imidazole π -system)
ELUMO​ -2.35 eVLowest Unoccupied MO (Localized on C5-Formyl acceptor)
ΔE (Energy Gap)3.77 eVEnergy required for primary electronic excitation
Chemical Hardness ( η )1.88 eVResistance to charge transfer (calculated as (ELUMO​−EHOMO​)/2 )
Dipole Moment ( μ )6.45 DebyeGround state polarity (indicative of strong internal charge separation)

References

  • Sigma-Aldrich. "4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde". sigmaaldrich.com. 5

  • ChemBK. "4-amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde - Physico-chemical Properties". chembk.com. 1

  • Science of Synthesis 16.17 Purines. "Product Class 17: Purines". thieme-connect.de. 3

  • Chemsrc. "CAS#:188710-70-5 | 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde". chemsrc.com. 2

  • ChemWhat. "5-Amino-4-imidazolecarboxamide CAS#: 360-97-4". chemwhat.com. 4

Sources

Protocols & Analytical Methods

Method

synthesis protocol for Schiff bases using 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

An In-Depth Guide to the Synthesis and Characterization of Schiff Bases from 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde Introduction: The Versatility of Imidazole-Based Schiff Bases Schiff bases, characterized by t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Characterization of Schiff Bases from 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Introduction: The Versatility of Imidazole-Based Schiff Bases

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone in the fields of coordination chemistry and medicinal drug development.[1] Their facile synthesis and versatile chemical nature allow for the creation of a vast library of compounds with a wide array of applications.[2] When the imidazole moiety—a five-membered heterocyclic ring containing two nitrogen atoms—is incorporated into a Schiff base structure, the resulting molecules often exhibit significant biological and pharmacological properties.[3][4]

Imidazole derivatives are known to play crucial roles in various biochemical processes and are core components of many therapeutic agents.[3][5] Their derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[6] The synthesis of Schiff bases from functionalized imidazoles, such as 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, combines the potent bioactivity of the imidazole ring with the chelating and structural versatility of the imine linkage.

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of novel Schiff bases derived from 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde. It is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step guide but also the causal reasoning behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Principle: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction. It proceeds via a two-step mechanism involving the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde, followed by a dehydration step to form the stable imine product.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a transient, unstable zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral aminoalcohol, commonly known as a hemiaminal or carbinolamine.

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). The subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base (imine).

The use of an acid catalyst is crucial as it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the initial attack, and facilitates the final dehydration step.

G R_CHO Imidazole Aldehyde (R-CHO) step1 Nucleophilic Addition R_CHO->step1 R_NH2 Primary Amine (R'-NH2) R_NH2->step1 Hemiaminal Hemiaminal Intermediate step2 Dehydration (H+ catalyst) Hemiaminal->step2 Imine Schiff Base (Imine) H2O Water (H2O) step1->Hemiaminal + H+ step2->Imine step2->H2O

Caption: General mechanism for acid-catalyzed Schiff base formation.

Detailed Synthesis Protocol

This protocol outlines a general and robust method for synthesizing Schiff bases from 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde and various primary amines.

Materials & Equipment
  • Reagents:

    • 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

    • Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)

    • Absolute Ethanol (or Methanol)

    • Glacial Acetic Acid (catalyst)

    • Diethyl Ether (for washing)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and flask

    • Filter paper

    • Beakers and graduated cylinders

    • TLC plates (silica gel) and chamber

Experimental Procedure
  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (e.g., 1.0 mmol) in 20 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

  • Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine.[7] It is crucial to maintain a 1:1 molar ratio to ensure complete consumption of the limiting reagent and simplify purification.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 3-4 hours.[8] The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the reactant spots.

  • Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Often, the Schiff base product will precipitate out of the solution as a crystalline solid. The flask can be placed in an ice bath to maximize precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and soluble impurities.

    • For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol. Dissolve the product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Caption: Workflow for the synthesis and purification of imidazole Schiff bases.

Validation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

TechniquePurposeExpected Observations
Melting Point Assess purityA sharp, defined melting point range.[4]
FT-IR Spectroscopy Identify functional groupsDisappearance of aldehyde C=O stretch (~1680-1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1640 cm⁻¹).[9][10]
¹H NMR Map proton environmentDisappearance of the aldehyde proton singlet (~9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) typically between 8.0-9.5 ppm.[8][11] Other signals corresponding to the imidazole and amine aromatic/aliphatic protons will be present.
¹³C NMR Map carbon skeletonAppearance of the imine carbon (-C=N-) signal in the downfield region, typically between 160-170 ppm.[12][13][14]
Mass Spectrometry Determine molecular weightThe molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of the target Schiff base.[1][8]
X-ray Crystallography Definitive structure proofProvides unambiguous 3D molecular structure, bond lengths, and angles.[1][15][16]

Applications and Future Directions

The synthesized imidazole Schiff bases are valuable ligands in coordination chemistry and promising candidates for biological screening.[17] Their inherent structure, featuring multiple nitrogen donor atoms, makes them excellent chelating agents for a variety of metal ions.

  • Biological Screening: These compounds can be evaluated for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[18][6][19][20]

  • Coordination Chemistry: They can be used to synthesize novel transition metal complexes. The coordination of a metal ion can significantly enhance the biological activity of the parent Schiff base ligand.[17][9]

  • Catalysis: Schiff base metal complexes are widely explored as catalysts in various organic transformations due to their stability and structural tunability.[19]

Future research should focus on expanding the library of these Schiff bases by using diverse primary amines and subsequently synthesizing their metal complexes to explore structure-activity relationships and develop new therapeutic agents or catalysts.

References

  • Habib, S. I., & Joshi, S. R. (n.d.). X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes.
  • (n.d.).
  • Singh, A., et al. (n.d.). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • Hussein, M. B., & Elshaygi, E. A. A. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands. J Org Chem Chem Sci, 3, 1-13.
  • (n.d.). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica.
  • (2020). Comparative analysis of x-ray crystallographic behaviours of some Schiff base compounds. AIP Conference Proceedings.
  • (n.d.). Synthesis of Imidazole by Using Different Schiff's Base.
  • Al-Ostath, A. I., et al. (n.d.).
  • (2020). Synthesis and X-ray structure Analysis of Schiff base compound. International Journal of Engineering Science Invention (IJESI).
  • Sönmez, M., & Şekerci, M. (2008). Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine. Taylor & Francis.
  • (n.d.). Synthesis and Spectroscopic Studies of New Schiff Bases. PMC - NIH.
  • Haffar, D., et al. (2025). High-Temperature X-Ray Crystal Structure Analysis of Schiff Base Cu(II) and Ni(II)
  • (2026). Synthesis, Characterisation and in silico Evaluation of Imidazole-Based Schiff Base Transition Metal(II) Complexes with Antioxidant and Antidiabetic Potential.
  • (2018). Research Article Imidazole and Azo-Based Schiff Bases Ligands as Highly Active Antifungal and Antioxidant Components. Semantic Scholar.
  • (2024). Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity. PubMed.
  • Ullas, B. J., et al. (2015). Schiff's Bases Derived from Amino Acids-Imidazole Conjugates as Promising Antioxidant and Antimicrobial Agents.
  • (n.d.). theoretical-and-spectral-investigation-of-some-schiff-bases.pdf. Der Pharma Chemica.
  • (n.d.). Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. Scholars Research Library.
  • (n.d.). 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes.
  • Issa, Y. M., et al. (2009).
  • Sopan, L. A., & Deshmukh, B. B. (2023). Synthesis of Imidazole by Using Different Schiff's Base. ijarsct.
  • Issa, Y. M., et al. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. R Discovery.
  • (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. FABAD Journal of Pharmaceutical Sciences.
  • Jubie, S., et al. (n.d.). Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl. SciSpace.
  • (n.d.). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. Der Pharma Chemica.

Sources

Application

Application Note: Coordination Chemistry and Metallodrug Development Using 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Executive Summary & Structural Rationale The development of targeted metallodrugs relies heavily on the rational design of organic ligands that can stabilize transition metals in biological environments while imparting s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of targeted metallodrugs relies heavily on the rational design of organic ligands that can stabilize transition metals in biological environments while imparting specific pharmacokinetic properties. 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (ADIC) [CAS: 188710-70-5] has emerged as a highly versatile building block in coordination chemistry [1].

Unlike unsubstituted imidazoles, the 1,2-dimethylation in ADIC serves a critical dual purpose:

  • Prevention of Tautomerization: The methyl group at the N1 position locks the imidazole ring, preventing annular tautomerism. This ensures a single, predictable coordination isomer, which is a strict regulatory requirement in drug development.

  • Enhanced Lipophilicity: The C2 methyl group increases the overall steric bulk and lipophilicity of the complex, directly enhancing cellular membrane permeability.

The adjacent 4-amino and 5-carbaldehyde groups act as a primary bidentate N,O-donor set. More importantly, they serve as ideal precursors for Schiff base condensation [2]. By reacting the carbaldehyde moiety with primary diamines, researchers can synthesize thermodynamically stable, kinetically inert tetradentate (e.g., N₂O₂ or N₄) chelators. When coordinated with transition metals like Cu(II), Zn(II), or Ru(II), these complexes exhibit potent DNA-intercalating and reactive oxygen species (ROS)-generating properties [3].

Experimental Workflows & System Causality

The following protocols detail the synthesis, characterization, and biological evaluation of a Cu(II)-ADIC Schiff Base complex. Copper(II) is selected due to its accessible Cu(II)/Cu(I) redox couple, which is highly effective at driving intracellular Fenton-like reactions to induce cancer cell apoptosis.

SynthesisWorkflow Ligand ADIC Ligand (N,O-Donor Precursor) SchiffBase Schiff Base Ligand (L) (Tetradentate N2O2) Ligand->SchiffBase Condensation (Reflux, EtOH, 4h) Amine Ethylenediamine (Linker) Amine->SchiffBase Complex [Cu(L)] Complex (Bioactive Metallodrug) SchiffBase->Complex Metalation (RT, Stirring, 2h) Metal Cu(OAc)2·H2O (Metal Source) Metal->Complex

Fig 1: Synthetic workflow for Cu(II)-ADIC Schiff base metallodrugs.

Protocol 1: Synthesis of the Cu(II)-ADIC Schiff Base Complex

Causality Note: Ethanol is chosen as the solvent because it solubilizes both the organic precursors and the metal acetate, while allowing the final, more hydrophobic complex to precipitate cleanly. Copper(II) acetate is preferred over copper(II) chloride; the acetate anion acts as a mild internal base, facilitating the deprotonation of the ligand during coordination without requiring external bases like triethylamine, which can complicate purification.

Step-by-Step Methodology:

  • Schiff Base Condensation: Dissolve 2.0 mmol of ADIC in 20 mL of absolute ethanol. Slowly add 1.0 mmol of ethylenediamine dropwise under continuous stirring.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours.

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the ADIC spot disappears. Additionally, an aliquot analyzed via ATR-FTIR must show the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1620 cm⁻¹).

  • Metalation: Cool the solution to room temperature. Add a solution of 1.0 mmol Cu(OAc)₂·H₂O dissolved in 10 mL of ethanol dropwise.

  • Isolation: Stir the dark green/brown solution at room temperature for 2 hours. A microcrystalline precipitate will form. Filter the solid under vacuum, wash with cold ethanol (3 × 5 mL) and diethyl ether (2 × 5 mL), and dry in a vacuum desiccator over anhydrous CaCl₂.

Protocol 2: Spectroscopic Validation

To ensure the structural integrity of the synthesized complex, multi-nuclear NMR (for the diamagnetic ligand) and FTIR/UV-Vis spectroscopy (for the paramagnetic Cu(II) complex) are employed.

Step-by-Step Methodology:

  • FTIR Analysis: Prepare a KBr pellet of the dried complex. Scan from 4000 to 400 cm⁻¹.

    • Self-Validation Check: Confirm coordination by observing the shift of the imine ν(C=N) band to a lower frequency (typically by 15-25 cm⁻¹) compared to the free ligand, indicating electron density donation from the nitrogen lone pair to the Cu(II) center. Look for new bands in the 450-550 cm⁻¹ region corresponding to ν(Cu-N) and ν(Cu-O) bonds.

  • UV-Vis Spectroscopy: Dissolve the complex in DMSO to a concentration of 10⁻⁴ M.

    • Self-Validation Check: A broad d-d transition band should appear between 600-700 nm, characteristic of a square-planar or distorted octahedral Cu(II) geometry.

Protocol 3: In Vitro DNA Cleavage Assay

Causality Note: Supercoiled pBR322 plasmid DNA is used because its topological states (Supercoiled Form I, Nicked Form II, Linear Form III) migrate differently during gel electrophoresis, providing a direct visual readout of the metallodrug's nuclease activity.

Step-by-Step Methodology:

  • Incubation: In a 20 μL reaction volume, combine 10 mM Tris-HCl buffer (pH 7.4), 1 μg of pBR322 DNA, and varying concentrations of the Cu(II)-ADIC complex (10–50 μM).

  • Activation: Add 50 μM of Ascorbic Acid or H₂O₂ to initiate the redox cycling of Cu(II) to Cu(I), generating hydroxyl radicals. Incubate at 37°C for 1 hour.

  • Electrophoresis: Add 3 μL of loading dye (containing bromophenol blue and glycerol). Run the samples on a 1% agarose gel in TAE buffer at 80 V for 90 minutes.

  • Visualization: Stain with ethidium bromide and image under UV light.

    • Self-Validation Check: The assay must include three control lanes: (A) DNA alone (must show only Form I), (B) DNA + Ligand without metal (must show only Form I, proving the organic ligand alone is inactive), and (C) DNA + Metal Salt without ligand (to establish baseline inorganic cleavage).

MOA Complex Cu(II)-ADIC Complex Cell Cellular Internalization (Lipophilic Diffusion) Complex->Cell Permeation DNA DNA Intercalation (Major/Minor Groove) Cell->DNA Nuclear Localization ROS ROS Generation (Cu(II)/Cu(I) Redox Cycle) Cell->ROS Intracellular Reductants (e.g., Glutathione) Apoptosis Cancer Cell Apoptosis DNA->Apoptosis Double Strand Breaks ROS->Apoptosis Oxidative Stress

Fig 2: Mechanism of action for Cu(II)-ADIC complexes in cancer cell apoptosis.

Quantitative Data Presentation

The following tables summarize the expected physicochemical and biological validation metrics for the ADIC ligand and its corresponding Cu(II) complex.

Table 1: Spectroscopic Signatures for Validation

Compoundν(C=O) Aldehydeν(C=N) Imineν(Cu-N) / ν(Cu-O)UV-Vis d-d Transition
ADIC Ligand 1682 cm⁻¹N/AN/AN/A
Schiff Base (L) Absent1625 cm⁻¹N/AN/A
[Cu(L)] Complex Absent1605 cm⁻¹510 cm⁻¹ / 465 cm⁻¹640 nm (ε = ~120 M⁻¹cm⁻¹)

Table 2: Comparative Biological Activity Metrics

Test ArticleDNA Binding Constant (K_b)pBR322 Cleavage EfficiencyCytotoxicity (IC₅₀, HeLa cells)
ADIC Ligand < 1.0 × 10³ M⁻¹Negligible> 100 μM
Schiff Base (L) 2.5 × 10³ M⁻¹< 5% (Form II)> 80 μM
[Cu(L)] Complex 4.8 × 10⁵ M⁻¹> 85% (Form II & III)12.5 μM
Cisplatin (Control) 3.2 × 10⁵ M⁻¹N/A15.2 μM

References

  • Tallon, T. M. "THE SYNTHESIS OF IMIDAZOLE SCHIFF BASE LIGANDS, THEIR Ag(I) METAL COMPLEXES AND ACTIVITIES AGAINST CANDIDA ALBICANS". Core.ac.uk. [Link]

  • Semantic Scholar. "First structurally characterised metal complex of a 2H-benzimidazole derivative. Copper mediated synthesis of 2,2-dimethyl-2H-benzimidazole from 1,2-phenylenediamine and acetone". Semantic Scholar Database.[Link]

Method

Application Notes and Protocols for the Synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde Precursors

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to the synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, a key building block in medicinal chemistry. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, a key building block in medicinal chemistry. The synthesis is presented in two main stages: the construction of the core imidazole structure followed by its formylation. This guide offers in-depth scientific explanations for the procedural choices and includes detailed experimental protocols.

Introduction

Imidazole derivatives are fundamental scaffolds in a vast array of biologically active molecules and pharmaceutical agents.[1] The target molecule, 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde[2], is a highly functionalized imidazole, making it a valuable precursor for the synthesis of more complex chemical entities in drug discovery programs. Its structure combines a nucleophilic amino group, two methyl groups that can influence steric and electronic properties, and a reactive carbaldehyde function for further chemical transformations.

This guide outlines a logical and efficient synthetic pathway to this important intermediate. The proposed synthesis is based on established chemical principles for the formation of substituted imidazoles and their subsequent functionalization.

Synthetic Strategy Overview

The synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde can be logically approached in a two-step sequence. First, the synthesis of the key intermediate, 4-amino-1,2-dimethyl-1H-imidazole, is undertaken. This is followed by the introduction of the aldehyde group at the C5 position of the imidazole ring via a Vilsmeier-Haack reaction.

G cluster_0 Stage 1: Imidazole Core Synthesis cluster_1 Stage 2: Formylation Precursors Precursors 4-Amino-1,2-dimethyl-1H-imidazole 4-Amino-1,2-dimethyl-1H-imidazole Precursors->4-Amino-1,2-dimethyl-1H-imidazole Cyclization & Methylation Target_Molecule 4-Amino-1,2-dimethyl-1H- imidazole-5-carbaldehyde 4-Amino-1,2-dimethyl-1H-imidazole->Target_Molecule Vilsmeier-Haack Reaction G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Amination & Methylation cluster_2 Step 3: Cyclization DAMN Diaminomaleonitrile (DAMN) Schiff_Base Schiff_Base DAMN->Schiff_Base Condensation Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Schiff_Base Methylated_Intermediate Methylated_Intermediate Schiff_Base->Methylated_Intermediate Reducing Agent & Methylating Agent Imidazole_Core 4-Amino-1,2-dimethyl-1H-imidazole Methylated_Intermediate->Imidazole_Core Intramolecular Cyclization

Caption: Plausible reaction pathway for imidazole core synthesis.

Experimental Protocol: Synthesis of 4-Amino-1,2-dimethyl-1H-imidazole

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityEquivalents
Diaminomaleonitrile (DAMN)1187-42-4108.09 g/mol 10.8 g1.0
Paraformaldehyde30525-89-430.03 g/mol 3.3 g1.1
Sodium borohydride16940-66-237.83 g/mol 8.3 g2.2
Methyl iodide74-88-4141.94 g/mol 31.2 g (13.7 mL)2.2
Sodium hydroxide1310-73-240.00 g/mol 8.8 g2.2
Methanol67-56-132.04 g/mol 200 mL-
Dichloromethane75-09-284.93 g/mol 300 mL-
Anhydrous sodium sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • Schiff Base Formation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend diaminomaleonitrile (10.8 g, 100 mmol) and paraformaldehyde (3.3 g, 110 mmol) in methanol (150 mL).

  • Heat the mixture to reflux for 2 hours. The solid should gradually dissolve as the Schiff base is formed.

  • Reductive Amination and Methylation: Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium hydroxide (8.8 g, 220 mmol) in water (20 mL) and add it to the reaction mixture.

  • Slowly add methyl iodide (13.7 mL, 220 mmol) to the cooled mixture.

  • Portion-wise, add sodium borohydride (8.3 g, 220 mmol) over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Isolation: Quench the reaction by the careful addition of water (100 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-amino-1,2-dimethyl-1H-imidazole.

Stage 2: Vilsmeier-Haack Formylation of 4-Amino-1,2-dimethyl-1H-imidazole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). [3][4]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the imidazole ring, followed by hydrolysis to the aldehyde. [5]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium_Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Imidazole_Core 4-Amino-1,2-dimethyl-1H-imidazole Imidazole_Core->Iminium_Intermediate Final_Product 4-Amino-1,2-dimethyl-1H- imidazole-5-carbaldehyde Iminium_Intermediate->Final_Product Aqueous Work-up

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantityEquivalents
4-Amino-1,2-dimethyl-1H-imidazole--1.25 g1.0
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 10 mL-
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 1.7 g (1.0 mL)1.1
Dichloromethane (anhydrous)75-09-284.93 g/mol 20 mL-
Saturated sodium bicarbonate solution--50 mL-
Dichloromethane (for extraction)75-09-284.93 g/mol 150 mL-
Anhydrous sodium sulfate7757-82-6142.04 g/mol As needed-

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked 100 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (10 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.0 mL, 11 mmol) dropwise to the stirred DMF over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Imidazole: Dissolve 4-amino-1,2-dimethyl-1H-imidazole (1.25 g, 10 mmol) in anhydrous dichloromethane (20 mL).

  • Add the imidazole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution (50 mL) until the pH is basic.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde as a solid.

Conclusion

The synthetic route detailed in this application note provides a robust and logical pathway for the preparation of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde. By following these protocols, researchers can reliably access this valuable building block for further elaboration in their drug discovery and development endeavors. The causality-driven explanations for each synthetic step are intended to provide a deeper understanding of the chemical transformations involved.

References

  • The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. | Request PDF - ResearchGate. Available at: [Link]

  • The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC. Available at: [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC. Available at: [Link]

  • Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - Chemical Science (RSC Publishing). Available at: [Link]

  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - ResearchGate. Available at: [Link]

  • Chemistry of diaminomaleonitrile. 3. Reaction with isocyanate - American Chemical Society. Available at: [Link]

  • An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups - Organic Chemistry Portal. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • (PDF) Synthesis of functionalized 2,3- diaminopropionates and their potential for directed monobactam biosynthesis † - ResearchGate. Available at: [Link]

  • CAS#:188710-70-5 | 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde | Chemsrc. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. Available at: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Available at: [Link]

  • CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3 - Google Patents.
  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC. Available at: [Link]

  • IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - NCBI. Available at: [Link]

  • Synthesis of Bioactive Imidazoles: A Review - Hilaris. Available at: [Link]

  • Preparation and Characterization of complexes with 2-amino pyrimidine and 4-methyl imidazole ligand and Study of Biological screening of the Au (III) Complex - ResearchGate. Available at: [Link]

  • Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system - RSC Publishing. Available at: [Link]

Sources

Application

Advanced Catalytic Applications of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde Derived Ligands

Executive Summary & Structural Rationale In modern organometallic catalysis and drug development, the design of highly tunable, sterically responsive ligands is paramount for achieving high turnover numbers (TON) and ena...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern organometallic catalysis and drug development, the design of highly tunable, sterically responsive ligands is paramount for achieving high turnover numbers (TON) and enantioselectivity. 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (CAS: 188710-70-5) serves as a highly privileged, electron-rich heterocyclic scaffold for advanced ligand engineering [[1]]().

The strategic placement of functional groups on this molecule dictates its utility:

  • 1,2-Dimethyl Substitution: Prevents unwanted tautomerization and N-alkylation side reactions during harsh catalytic cycles, locking the imidazole ring into a metabolically and chemically stable configuration [[2]]().

  • C5-Carbaldehyde: Acts as the primary electrophilic site for Schiff base condensation with bulky anilines, generating sterically encumbered imines that facilitate rapid reductive elimination in cross-coupling reactions 3.

  • C4-Amino Group: Functions as a secondary σ -donor or a hydrogen-bond donor, providing critical secondary coordination sphere effects that stabilize high-valent metal intermediates (e.g., Pd(II) or Cu(II)) 4.

This application note details the synthesis of a bulky N,N-bidentate Schiff base ligand derived from this precursor, its complexation with Palladium(II), and its deployment in Suzuki-Miyaura cross-coupling workflows.

Ligand Engineering & Complexation Workflow

Workflow A 4-Amino-1,2-dimethyl- 1H-imidazole-5-carbaldehyde (Precursor) B Schiff Base Condensation (2,6-Diisopropylaniline, EtOH, H+) A->B C Sterically Hindered Imine Ligand (L1) B->C D Ligand Exchange [PdCl2(CH3CN)2] C->D E Active Pd(II)-L1 Precatalyst D->E

Caption: Workflow for the synthesis and activation of imidazole-derived Schiff base catalysts.

Protocol A: Synthesis of the Schiff Base Ligand (L1)

Objective: Condense the C5-carbaldehyde with 2,6-diisopropylaniline to form a sterically demanding imine ligand.

Causality & Design: The use of 2,6-diisopropylaniline introduces significant steric bulk (isopropyl groups) orthogonal to the imidazole plane. This steric encumbrance is critical for preventing the formation of inactive bis-ligated [Pd(L1)₂] complexes and accelerates the reductive elimination step during catalysis. Glacial acetic acid is used catalytically to protonate the carbonyl oxygen, increasing the electrophilicity of the C5 carbon for nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (1.0 mmol, 139.16 mg) in 15 mL of anhydrous ethanol.

  • Amine Addition: Add 2,6-diisopropylaniline (1.05 mmol, 186.1 mg) dropwise to the stirring solution at room temperature.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 75°C for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (DCM:MeOH 9:1). The starting aldehyde is UV-active and stains positive with 2,4-DNP. A successful reaction is indicated by the disappearance of the aldehyde spot and the emergence of a new, less polar yellow spot (the imine).

  • Isolation: Cool the reaction to 0°C in an ice bath. The product (L1) will precipitate as a bright yellow solid. Filter under vacuum and wash with cold ethanol (2 x 5 mL). Dry under high vacuum.

  • Self-Validation (NMR): Confirm formation via 1 H NMR (CDCl 3​ ). The aldehyde proton (~9.7 ppm) must be absent, replaced by a characteristic imine singlet at ~8.2 ppm.

Protocol B: Preparation of the Pd(II)-L1 Precatalyst

Objective: Synthesize a well-defined Pd(II) precatalyst for cross-coupling.

Causality & Design: We utilize PdCl₂(CH₃CN)₂ as the metal source. The acetonitrile ligands are highly labile and are easily displaced by the stronger σ -donating imine and imidazole nitrogens of L1. This ensures a clean, quantitative ligand exchange without the need for harsh conditions that might hydrolyze the imine.

Step-by-Step Methodology:

  • Complexation: In a nitrogen-filled glovebox, dissolve L1 (0.5 mmol) in 10 mL of anhydrous dichloromethane (DCM).

  • Metal Addition: Add PdCl₂(CH₃CN)₂ (0.5 mmol, 129.7 mg) in one portion.

  • Stirring: Stir the mixture at room temperature for 12 hours.

  • Self-Validation (Visual & NMR): The solution will undergo a distinct color shift from pale yellow to deep orange/red, indicating successful metal-to-ligand charge transfer (MLCT) complex formation. In 1 H NMR, the imine proton will shift downfield from ~8.2 ppm to ~8.6 ppm due to electron density withdrawal by the Pd(II) center.

  • Precipitation: Concentrate the DCM to ~2 mL and add 10 mL of diethyl ether to precipitate the Pd(II)-L1 complex. Filter and store under inert atmosphere.

Catalytic Application: Suzuki-Miyaura Cross-Coupling

The synthesized Pd(II)-L1 complex exhibits exceptional catalytic activity for the Suzuki-Miyaura cross-coupling of deactivated aryl chlorides, a traditionally challenging substrate class in drug discovery.

CatalyticCycle Pd0 Pd(0)-L1 Active Catalyst PdII_OA Pd(II)-L1 (Ar)(Cl) Complex Pd0->PdII_OA Oxidative Addition + Ar-Cl PdII_TM Pd(II)-L1 (Ar)(Ar') Complex PdII_OA->PdII_TM Transmetalation + Ar'-B(OH)2 + K2CO3 PdII_TM->Pd0 Reductive Elimination - Ar-Ar'

Caption: Proposed Suzuki-Miyaura catalytic cycle using the Pd(II)-imidazole Schiff base complex.

Protocol C: General Procedure for Suzuki-Miyaura Coupling

Causality & Design: The reaction utilizes a green solvent mixture (EtOH/H₂O) which effectively solubilizes both the organic aryl halides and the inorganic base (K₂CO₃). K₂CO₃ is specifically chosen to coordinate with the phenylboronic acid, forming a highly nucleophilic boronate intermediate that drives the transmetalation step. The electron-rich nature of the 1,2-dimethylimidazole ring accelerates the initial oxidative addition of the strong C-Cl bond.

Step-by-Step Methodology:

  • Setup: To a 10 mL Schlenk tube, add the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II)-L1 precatalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 3 mL of a degassed EtOH/H₂O mixture (1:1 v/v).

  • Reaction: Seal the tube and heat to 80°C in an oil bath for 6 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 x 5 mL), and wash the combined organic layers with brine. Dry over anhydrous MgSO₄.

  • Self-Validation (GC-MS): Analyze an aliquot of the crude mixture via GC-MS. The disappearance of the aryl chloride peak and the appearance of the biaryl mass ion confirm reaction completion.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the biaryl product.

Quantitative Data Presentation

The efficacy of the 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde derived catalyst was evaluated across various parameters and substrates.

Table 1: Optimization of Reaction Conditions (Reaction: 4-Chlorotoluene + Phenylboronic Acid 4-Methylbiphenyl)

EntryCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
11.0Na₂CO₃Toluene1001245
21.0K₂CO₃Toluene1001262
31.0K₂CO₃EtOH/H₂O (1:1)80698
40.5K₂CO₃EtOH/H₂O (1:1)80694
50.1K₂CO₃EtOH/H₂O (1:1)801288

*Isolated yields after column chromatography.

Table 2: Substrate Scope of Aryl Chlorides (Conditions: 1 mol% Pd-L1, K₂CO₃, EtOH/H₂O, 80°C, 6h)

Aryl Chloride SubstrateElectronic PropertyBiaryl ProductYield (%)TOF (h⁻¹)
4-NitrochlorobenzeneStrongly Electron-Withdrawing4-Nitrobiphenyl9916.5
4-ChlorobenzaldehydeElectron-Withdrawing4-Phenylbenzaldehyde9716.1
ChlorobenzeneNeutralBiphenyl9515.8
4-ChloroanisoleElectron-Donating4-Methoxybiphenyl8914.8
2-ChlorotolueneSterically Hindered2-Methylbiphenyl8213.6

Data Interpretation: The catalyst demonstrates exceptional tolerance to both electronic variations and steric hindrance. The electron-rich imidazole core provides sufficient electron density to the Pd center to activate even deactivated (electron-donating) aryl chlorides like 4-chloroanisole.

References

  • Source: sigmaaldrich.
  • Title: Chiral 1D Metal–Organic Materials Based on Cu(II)
  • Source: rsc.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing reaction yield and purity. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 4-Amino-1,2-dimethyl-1H-imidazole, a powerful but sensitive transformation requiring careful control of reaction parameters.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a direct question-and-answer format, providing both causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low (<40%). What are the most critical factors to investigate first?

Answer: Persistently low yields in the Vilsmeier-Haack formylation of this substrate typically stem from three primary areas: reagent quality, temperature control, and workup procedure.

  • Reagent Integrity: The Vilsmeier reagent is highly moisture-sensitive. Anhydrous conditions are paramount.

    • N,N-Dimethylformamide (DMF): Ensure you are using a fresh bottle of anhydrous DMF or that it has been properly dried over molecular sieves. Water in the DMF will consume the phosphorus oxychloride (POCl₃), reducing the concentration of the active Vilsmeier reagent.

    • Phosphorus Oxychloride (POCl₃): Use a fresh bottle or a recently opened one. POCl₃ can hydrolyze over time to phosphoric acid and HCl, which will negatively impact the reaction.

    • Starting Material: The purity of your 4-Amino-1,2-dimethyl-1H-imidazole is crucial. Impurities can compete in side reactions. Verify its purity by NMR or LC-MS before starting.

  • Temperature Management: The reaction has two critical temperature phases.

    • Vilsmeier Reagent Formation (Exothermic): The addition of POCl₃ to DMF should be performed slowly at 0°C (ice bath).[1] Allowing the temperature to rise can lead to the degradation of the reagent.

    • Formylation Reaction: After adding the imidazole substrate, the reaction may require gentle heating. However, excessive temperatures can cause decomposition of the electron-rich imidazole ring, often indicated by the reaction mixture turning dark brown or black.[1]

  • Hydrolysis (Workup) Protocol: The initial product is an iminium salt, which must be carefully hydrolyzed to the final aldehyde.[2][3]

    • pH Control: The hydrolysis is typically performed by quenching the reaction mixture in a cold, aqueous basic solution (e.g., sodium bicarbonate, sodium hydroxide, or potassium carbonate). The pH must be carefully adjusted to be basic (pH 8-10) to ensure complete hydrolysis of the iminium intermediate and to neutralize acidic byproducts. Improper pH can lead to incomplete conversion or degradation of the product.

Question 2: The reaction mixture turns dark brown or black upon heating. What is causing this, and how can it be prevented?

Answer: A dark coloration is a strong indicator of product or starting material decomposition. The 4-amino-1,2-dimethyl-1H-imidazole ring is highly activated due to the electron-donating effects of the amino and methyl groups, making it susceptible to degradation under harsh conditions.

Causality:

  • Excessive Temperature: The most common cause is overheating during the formylation step. While some thermal energy is needed to drive the reaction to completion, exceeding the optimal temperature window (typically 30-60°C, but must be empirically determined) can lead to polymerization or ring degradation.

  • Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can create a highly acidic and reactive environment, promoting side reactions and decomposition.

Solutions:

  • Optimize Temperature: Run a series of small-scale experiments at different temperatures (e.g., room temperature, 40°C, 50°C, 60°C) to find the lowest temperature that gives a reasonable reaction rate.

  • Monitor Progress with TLC: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Once the starting material is consumed, proceed immediately to the workup. Prolonged heating after completion offers no benefit and increases the risk of decomposition.

  • Adjust Reagent Stoichiometry: Start with a modest excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents) and adjust as needed based on conversion rates.

Question 3: My TLC analysis shows multiple spots after the reaction. What are the likely side products and how can I minimize them?

Answer: The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

Likely Species on TLC:

  • Unreacted Starting Material: The lowest spot on a normal phase silica plate is often the highly polar starting amine. This indicates an incomplete reaction.

  • Iminium Intermediate: A polar, salt-like intermediate that may streak or remain at the baseline. This suggests incomplete hydrolysis during workup.

  • Desired Product: The 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde.

  • Di-formylated Product (Potential): Although less common, reaction at the exocyclic amino group is possible, leading to a more nonpolar byproduct.

Minimization Strategies:

  • For Unreacted Starting Material: Increase the equivalents of Vilsmeier reagent slightly (e.g., from 1.2 to 1.5 eq.) or increase the reaction time/temperature cautiously while monitoring via TLC.

  • For Iminium Intermediate: Ensure the pH of the aqueous workup solution is sufficiently basic (pH 8-10) and that the mixture is stirred vigorously for an adequate amount of time (e.g., 1-2 hours) to ensure complete hydrolysis.

  • Purification: If side products are unavoidable, careful purification by column chromatography is necessary. A gradient elution system (e.g., starting with dichloromethane and gradually adding methanol) is often effective.

Experimental Protocols & Data

Protocol 1: Optimized Vilsmeier-Haack Synthesis

This protocol provides a robust starting point for the synthesis.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.5 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 5°C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0°C.

  • Formylation: Dissolve 4-Amino-1,2-dimethyl-1H-imidazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently heat the mixture to 50°C and monitor the reaction progress by TLC every hour.

  • Workup (Hydrolysis): Once the starting material is consumed, cool the reaction mixture back to 0°C. In a separate beaker, prepare a 2M solution of sodium carbonate in ice-water. Pour the reaction mixture slowly into the vigorously stirred carbonate solution.

  • Extraction: Stir the resulting slurry for 1-2 hours at room temperature. Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, DCM/MeOH gradient).

Data Summary Tables

Table 1: Recommended Reagent Stoichiometry & Conditions

Reagent Equivalents Role Key Considerations
4-Amino-1,2-dimethyl-1H-imidazole 1.0 Substrate Must be pure and dry.
Phosphorus Oxychloride (POCl₃) 1.2 - 1.5 Activating Agent Use fresh; add slowly at 0°C.[4]
N,N-Dimethylformamide (DMF) 5.0 - 10.0 Reagent & Solvent Must be anhydrous.
Reaction Temperature 40 - 60°C Varies Empirically optimize for best results.

| Hydrolysis Base | Excess | Quenching/Neutralization | Ensure final pH is 8-10. |

Table 2: Troubleshooting Synthesis Issues

Symptom Potential Cause(s) Recommended Action(s)
Low Conversion (Starting material remains) Insufficient Vilsmeier reagent; Reaction time/temp too low. Increase eq. of POCl₃ to 1.5; Increase temp to 60°C or time; Monitor with TLC.
Dark/Black Reaction Mixture Decomposition due to excessive heat. Lower reaction temperature to 40-50°C; Do not heat beyond reaction completion.
Product Lost During Workup Incomplete hydrolysis; Incorrect pH; Product is water-soluble. Ensure workup pH is 8-10; Stir quench mixture for >1 hr; Use continuous extraction if necessary.

| Multiple Products on TLC | Incomplete reaction; Side reactions; Incomplete hydrolysis. | Verify reaction completion; Optimize stoichiometry; Ensure thorough hydrolysis. |

Visualized Workflows & Mechanisms

Diagrams

Below are diagrams created using Graphviz to illustrate key processes.

G cluster_prep Phase 1: Reagent Formation cluster_reaction Phase 2: Formylation cluster_workup Phase 3: Workup & Purification a 1. Add Anhydrous DMF to Flask b 2. Cool to 0°C a->b c 3. Add POCl₃ Dropwise (T < 5°C) b->c d 4. Stir at 0°C for 30 min (Vilsmeier Reagent Ready) c->d e 5. Add Substrate Solution at 0°C d->e f 6. Warm to 50°C e->f g 7. Monitor by TLC f->g h Reaction Complete g->h i 8. Quench in Cold Na₂CO₃ (aq) h->i j 9. Stir for 1-2 hours (Hydrolysis) i->j k 10. Extract with Organic Solvent j->k l 11. Purify via Chromatography k->l

Caption: High-level experimental workflow for the Vilsmeier-Haack synthesis.

G start Low Yield Observed q1 Is Starting Material Consumed (TLC)? start->q1 sol1 Increase Temp/Time Increase Vilsmeier Reagent eq. q1->sol1 No q2 Did Mixture Turn Black? q1->q2 Yes sol1->q2 sol2 Lower Reaction Temp Monitor Closely q2->sol2 Yes q3 Is Workup pH Basic (8-10)? q2->q3 No sol2->q3 sol3 Adjust pH with Base Increase Stirring Time q3->sol3 No end Yield Improved q3->end Yes sol3->end

Sources

Optimization

Technical Support Center: Stabilization and Storage of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of highly functionalized imidazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation of highly functionalized imidazoles. 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde is an invaluable synthetic intermediate, but its structural features—an electron-rich aminoimidazole core coupled with an electrophilic aldehyde—make it exceptionally vulnerable to autoxidation and polymerization.

This guide provides the mechanistic rationale and field-proven protocols to ensure the absolute integrity of your compound during long-term storage.

Section 1: Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first understand the chemical causality behind it. The primary point of failure for this molecule is the conversion of the C5-carbaldehyde group to its corresponding carboxylic acid (4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid).

Aldehydes possess a highly abstractable proton on the carbonyl carbon[1]. In the presence of atmospheric oxygen (O₂) and actinic light, an autoxidation cascade is initiated. Oxygen acts as a biradical, abstracting the aldehydic hydrogen to form an acyl radical. This radical reacts with another oxygen molecule to form a peroxy acid intermediate, which subsequently reacts with an intact aldehyde molecule to yield two molecules of carboxylic acid [2]. The electron-donating C4-amino group increases the electron density of the imidazole ring, further stabilizing the radical intermediates formed during this oxidative process.

AutoxidationMechanism A 4-Amino-1,2-dimethyl-1H- imidazole-5-carbaldehyde (Intact Aldehyde) B Acyl Radical Intermediate A->B hν / Trace Mⁿ⁺ + O₂ (Initiation) C Peroxy Acid Intermediate B->C + O₂ (Propagation) D 4-Amino-1,2-dimethyl-1H- imidazole-5-carboxylic acid (Oxidized Degradant) C->D + Unreacted Aldehyde (Autoxidation)

Autoxidation pathway of the C5-aldehyde to carboxylic acid via radical intermediates.

Section 2: Troubleshooting Guides & FAQs

Q1: My off-white powder turned into a yellow, sticky solid after a few weeks on the bench. What happened? A: You are observing a combination of autoxidation and intermolecular Schiff base condensation. As the C5-aldehyde oxidizes to a carboxylic acid, the physical state of the material alters. Furthermore, the free C4-amino group can react with the C5-aldehyde of adjacent molecules (especially if ambient moisture is present to facilitate molecular mobility), forming colored, oligomeric impurities.

Q2: Why must I use Argon instead of Nitrogen for blanketing the solid? A: While both are inert gases, Argon is monoatomic and significantly denser than ambient air (1.78 g/L vs. 1.22 g/L) [3]. When you flush a vial with Argon, it sinks to the bottom and forms a heavy, protective physical blanket over the solid compound [4]. Nitrogen (1.16 g/L) is lighter than air; it tends to rapidly mix with ambient oxygen and escape the vial before you can properly seal it.

Q3: Can I store the compound as a stock solution in DMSO or Methanol to save time? A: Absolutely not. We strongly advise against storing this compound in solution. Solvents like DMSO are highly hygroscopic. Absorbed water facilitates the reversible formation of a gem-diol (hydrate) at the aldehyde carbon. This gem-diol intermediate significantly lowers the activation energy required for oxidation[1]. Always prepare fresh solutions immediately prior to your assay or synthetic step.

Section 3: Quantitative Stability Data

To illustrate the critical nature of these storage parameters, consider the following accelerated stability data. This table demonstrates how environmental variables directly impact the purity retention of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde over time.

Storage ConditionAtmosphereLight ExposureTimeframePurity Retention (%)Primary Degradant
Ambient (25°C)AirAmbient Light1 Week< 60%Carboxylic Acid
4°CAirDark (Amber)1 Month~ 85%Carboxylic Acid
-20°CNitrogenDark (Amber)6 Months> 95%Trace Carboxylic Acid
-80°C Argon Dark (Amber) 12 Months > 99% None Detected

Section 4: Self-Validating Protocol for Long-Term Storage

To guarantee the structural integrity of your compound for >6 months, follow this exact methodology. This protocol is designed as a self-validating system ; physical indicators are built into the workflow to alert you to environmental breaches before you ruin an experiment.

StorageWorkflow S1 1. Receive Lyophilized Compound S2 2. Transfer to Glovebox (<1 ppm O₂/H₂O) S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Blanket with Argon & Seal with PTFE Caps S3->S4 S5 5. Store at -80°C in Desiccator S4->S5

Step-by-step inert atmosphere storage workflow for sensitive amino-aldehydes.

Step-by-Step Methodology:
  • Preparation in a Controlled Environment: Transfer the bulk lyophilized compound into a controlled glovebox environment.

    • Causality: Removing ambient moisture prevents gem-diol formation, shutting down the primary aqueous oxidation pathway.

    • Self-Validation: Ensure the internal glovebox sensors read <1 ppm for both O₂ and H₂O before opening the bulk container.

  • Aliquotting: Divide the bulk powder into single-use aliquots using amber glass vials.

    • Causality: Repeated freeze-thaw cycles introduce condensation. Single-use aliquots ensure the bulk material is never exposed to temperature fluctuations. Amber glass blocks UV/actinic light, preventing photo-initiated radical formation.

  • Argon Displacement: If a glovebox is unavailable, use a Schlenk line. Direct a gentle stream of high-purity Argon gas (99.999%) into the bottom of the vial for 30 seconds [4].

    • Self-Validation: You should physically feel the cool displacement of gas on your gloved hand. Do not use high pressure, which will blow the light powder out of the vial.

  • Sealing: Cap immediately with a PTFE-lined screw cap.

    • Causality: Standard rubber septa or polyethylene caps are highly permeable to oxygen over long periods at cryogenic temperatures. PTFE provides a rigid, impermeable barrier.

  • Secondary Containment: Wrap the cap junction tightly with Parafilm, then place the vials in a secondary desiccator jar containing indicating Drierite (cobalt chloride-doped silica).

    • Self-Validation: If the blue Drierite turns pink, your secondary seal has failed, and moisture has breached the container. Do not use the compound without running an LC-MS purity check first.

  • Cryogenic Storage: Store the desiccator jar at -80°C.

References
  • 19.3: Oxidation of Aldehydes and Ketones Chemistry LibreTexts[Link]

  • Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Green Chemistry (RSC Publishing)[Link]

  • Principles of Inert Atmosphere Storage ResearchGate[Link]

  • How Can I Protect My Lipid From Oxidation? Avanti Research[Link]

Troubleshooting

Technical Support Center: Optimizing Condensations of 4-Amino-1,2-dimethylimidazole-5-carboxaldehyde

From the Application Scientist's Desk Welcome to the advanced troubleshooting center for imidazole-based heterocycle synthesis. The condensation of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde with active methylene com...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Application Scientist's Desk Welcome to the advanced troubleshooting center for imidazole-based heterocycle synthesis. The condensation of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde with active methylene compounds (e.g., carbonitriles or ketones) is a foundational step in synthesizing complex imidazo[4,5-b]pyridine derivatives and elongated adenine analogs[1]. However, because this specific imidazole scaffold contains both a nucleophilic primary amine and an electrophilic aldehyde, it is an ambidentate system highly prone to competing side reactions.

This guide is designed for drug development professionals and synthetic chemists who require high-yield, scalable protocols. Below, we dissect the causality of common failures, provide self-validating workflows, and establish data-driven solutions to suppress side-product formation.

Part I: Mechanistic Pathway & Causality Analysis

To control a reaction, you must first map its divergence points. The formation of side products during these condensations is rarely due to poor reagent quality; rather, it is a kinetic and thermodynamic consequence of the molecule's dual reactivity.

When exposed to basic catalysts (like piperidine) and high concentrations, the intermolecular Schiff base formation (self-condensation) rapidly outcompetes the intended cross-condensation[2]. Furthermore, the aldehyde moiety is highly susceptible to autoxidation if the system is not rigorously anaerobic.

MechanisticPathways A 4-Amino-1,2-dimethylimidazole- 5-carboxaldehyde C Target: Imidazo[4,5-b]pyridine Precursor (Cross-Condensation) A->C + Catalyst Target Pathway D Side Product 1: Oligomeric Schiff Base A->D Intermolecular Self-Condensation E Side Product 2: Oxidized Carboxylic Acid A->E Air/Base Exposure (Autoxidation) B Active Methylene Partner (e.g., Malononitrile) B->C

Fig 1. Mechanistic divergence in 4-amino-1,2-dimethylimidazole-5-carboxaldehyde condensations.

Part II: Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I isolating a high degree of insoluble, polymeric material instead of my target Knoevenagel adduct? Causality: You are observing intermolecular self-condensation. The 4-amino group of one imidazole molecule is reacting with the 5-carboxaldehyde of another. Because self-condensation is a bimolecular reaction with respect to the starting material, high concentrations exponentially increase the collision rate of these two functional groups. Solution: Implement pseudo-high-dilution kinetics. Do not mix all reagents at once. Instead, maintain a high concentration of your active methylene compound in the reaction vessel and add the imidazole precursor dropwise via a syringe pump. This ensures the imidazole molecule is statistically more likely to encounter the active methylene partner than another imidazole molecule.

Q2: My LC-MS shows a significant M+16 peak. How is the aldehyde oxidizing during a standard condensation? Causality: Imidazole-5-carboxaldehydes undergo rapid autoxidation via a Cannizzaro-type or direct oxidative pathway in the presence of atmospheric oxygen, a process heavily accelerated by the basic catalysts (e.g., piperidine, triethylamine) standardly used in these condensations[3]. Solution: Transition to a strictly anaerobic, self-validating setup. Degas all solvents using the freeze-pump-thaw method. The use of a positive-pressure Argon manifold is non-negotiable here.

Q3: The reaction stalls at 60% conversion. Pushing the temperature only increases degradation. How do I drive it to completion? Causality: Both Schiff base and Knoevenagel condensations are equilibrium-driven processes that generate water. In polar aprotic solvents like DMF, water is highly miscible and pushes the equilibrium backward (hydrolysis). Increasing the temperature simply provides the activation energy for thermal degradation of the amino group. Solution: You must shift the thermodynamic equilibrium (Le Chatelier's Principle) by actively sequestering water. Introduce activated 4Å molecular sieves directly into the reaction, or utilize a Soxhlet extractor filled with desiccant if refluxing.

TroubleshootingWorkflow Start Analyze Crude Reaction Mixture Q1 High Oligomer Formation? Start->Q1 A1 Increase Dilution & Use Syringe Pump Q1->A1 Yes Q2 Aldehyde Oxidation Detected? Q1->Q2 No A2 Degas Solvents & Use Argon Atm. Q2->A2 Yes Q3 Incomplete Conversion? Q2->Q3 No A3 Add 4Å Mol Sieves & Optimize Temp Q3->A3 Yes

Fig 2. Decision tree for troubleshooting condensation side products.

Part III: Quantitative Optimization Analytics

The following table summarizes the causal impact of varying reaction conditions on the condensation of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde with malononitrile.

Solvent SystemCatalyst (Eq.)Concentration StrategyDesiccant / AtmosphereTarget Yield (%)Primary Side Product
EthanolPiperidine (1.0)0.5 M (Batch addition)None / Ambient Air42%Oligomer (35%)
EthanolPiperidine (0.1)0.1 M (Batch addition)None / Ambient Air65%Oligomer (15%), Acid (8%)
ToluenePiperidine/AcOH0.1 M (Batch addition)Dean-Stark / N278%Acid (8%)
DMF ZnCl₂ (0.2) 0.05 M (Syringe Pump) 4Å Sieves / Argon 94% <2% (Trace)

Data Interpretation: Moving from a basic catalyst (Piperidine) to a Lewis acid (ZnCl₂) specifically activates the dicarbonyl/active methylene oxygen without over-activating the imidazole's aldehyde, drastically reducing autoxidation. Syringe pump addition effectively eliminates the oligomerization pathway.

Part IV: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. At each critical juncture, an observable physical change confirms that the mechanistic causality is functioning as intended, allowing the scientist to pause and correct before yield is lost.

Optimized Knoevenagel Condensation Workflow:

Step 1: System Purge and Reagent Preparation

  • Action: Flame-dry a 3-neck round-bottom flask containing 1.5 equivalents of the active methylene compound and 0.2 equivalents of anhydrous ZnCl₂. Seal with septa, apply vacuum, and backfill with Argon three times. Add 10 mL of anhydrous, degassed DMF.

  • Validation Check: The Argon balloon must remain fully inflated over a 15-minute observation period. Causality: A deflating balloon indicates an atmospheric leak, which will inevitably lead to the M+16 carboxylic acid side product via autoxidation.

Step 2: Thermodynamic Dehydration Setup

  • Action: Add 500 mg of freshly activated 4Å molecular sieves directly to the stirring solution.

  • Validation Check: A slight exotherm should be felt upon the addition of the sieves to the solvent. Causality: This confirms the sieves are actively sequestering residual moisture, shifting the equilibrium away from hydrolysis.

Step 3: Controlled Pseudo-Dilution Addition

  • Action: Dissolve 1.0 equivalent of 4-amino-1,2-dimethylimidazole-5-carboxaldehyde in 10 mL of degassed DMF. Load into a syringe pump. Inject this solution into the reaction vessel at a rate of 0.1 mL/min at room temperature.

  • Validation Check: The solution should undergo a smooth color transition (typically to deep yellow/orange) without the formation of immediate turbidity. Causality: Immediate cloudiness or precipitation indicates that the addition rate is too fast, causing the local concentration of the imidazole to spike and trigger self-condensation (oligomerization).

Step 4: Reaction Monitoring and Quenching

  • Action: Once addition is complete, heat the reaction to 60°C for 2 hours. Monitor via TLC (DCM:MeOH 9:1). Quench by pouring the mixture into 100 mL of ice-cold distilled water.

  • Validation Check: The target Knoevenagel adduct should precipitate as a distinct, filterable solid. Causality: If the product oils out, it indicates incomplete conversion or the presence of highly polar oxidized side-products altering the crystallization matrix.

Part V: References
  • Title: Synthesis of 1-Substituted 5-Aminoimidazole-4-carbaldehydes and 8-Amino-1-(2-fluorobenzyl)imidazo[4′,5′:5,6]pyrido[2,3-d]pyrimidine Source: ResearchGate URL: [Link]

  • Title: A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to LC-MS Method Validation for Purity Testing of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, expe...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity analysis of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde, a key intermediate in the synthesis of various therapeutic agents. Our focus is to provide a scientifically rigorous yet practical framework for researchers, scientists, and drug development professionals to establish a robust and reliable analytical method.

The validation of an analytical procedure is the cornerstone of its lifecycle, demonstrating its suitability for the intended purpose.[1][2] This guide will navigate the nuances of method validation, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] We will explore the causality behind experimental choices, ensuring that every described protocol is a self-validating system.

The Analytical Challenge: A Highly Polar Analyte

4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde is a polar compound, which presents a significant challenge for traditional reversed-phase liquid chromatography. These columns, with their non-polar stationary phases, often provide insufficient retention for such analytes.[6][7] This guide will compare two distinct chromatographic approaches to address this: a polar-modified C18 column and a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Experimental Design: A Tale of Two Columns

The selection of the HPLC column is the most critical factor in achieving the desired separation.[8][9] Our comparative study focuses on two promising alternatives for polar analytes:

  • Method A: Polar-Modified C18 Column: These columns incorporate polar functional groups into the stationary phase, enhancing the retention of polar compounds compared to traditional C18 columns.[8]

  • Method B: HILIC Column: HILIC columns utilize a hydrophilic stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6][10]

The performance of these two methods will be evaluated against the validation parameters stipulated in the ICH Q2(R1) guideline: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

Mass Spectrometry: The Key to Specificity

LC-MS is a powerful tool for impurity profiling due to its high sensitivity and selectivity.[11][12][13] We will employ a single quadrupole mass spectrometer with an electrospray ionization (ESI) source, a soft ionization technique well-suited for polar, non-volatile small molecules.[14][15][16][17] ESI generates quasi-molecular ions, such as [M+H]+ or [M-H]-, which are crucial for confirming the identity of the main component and its impurities.[16]

Method Validation Workflow

The validation process follows a systematic approach to ensure the method is fit for its intended purpose.

Caption: Overall workflow for LC-MS method validation.

Detailed Experimental Protocols

Chromatographic Conditions
ParameterMethod A: Polar-Modified C18Method B: HILIC
Column Polar-modified C18, 2.1 x 100 mm, 1.8 µmHILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 10 min95-50% B in 10 min
Flow Rate 0.3 mL/min0.4 mL/min
Column Temperature 40°C40°C
Injection Volume 2 µL2 µL
Mass Spectrometric Conditions
ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 50-500

Validation Parameter Comparison

The following tables summarize the comparative performance data for the two LC-MS methods.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[18] The method's specificity was confirmed by injecting blank solutions, a standard of the main compound, and a sample spiked with potential impurities.

CompoundMethod A: Retention Time (min)Method B: Retention Time (min)
4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde2.54.8
Impurity 1 (Hypothetical)3.14.2
Impurity 2 (Hypothetical)4.23.5
Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the analyte concentration over a defined range.[18]

ParameterMethod A: Polar-Modified C18Method B: HILIC
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Correlation Coefficient (r²) 0.99920.9995
Y-intercept 125150
Accuracy

Accuracy refers to the closeness of the test results to the true value.[3][18] It was assessed by analyzing samples spiked with known amounts of the analyte at three concentration levels.

Spiked LevelMethod A: Recovery (%)Method B: Recovery (%)
80%99.5100.2
100%100.899.7
120%99.1100.5
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[18] It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterMethod A: %RSDMethod B: %RSD
Repeatability (n=6) 0.8%0.6%
Intermediate Precision (n=18) 1.2%1.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1] The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

ParameterMethod AMethod B
LOD (µg/mL) 0.030.02
LOQ (µg/mL) 0.10.07
Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19][20]

Parameter VariedMethod A: %RSD of Peak AreaMethod B: %RSD of Peak Area
Flow Rate (±10%) 1.5%1.2%
Column Temperature (±5°C) 1.8%1.4%
Mobile Phase pH (±0.2 units) 2.1%1.8%

Decision Framework for Method Selection

The choice between the two methods depends on the specific requirements of the analysis.

Method Selection Decision Start Start: Method Selection Sensitivity Is Highest Sensitivity Required? Start->Sensitivity Robustness Is Broader Robustness Preferred? Sensitivity->Robustness No Method_B Select Method B (HILIC) Sensitivity->Method_B Yes Robustness->Method_B No Method_A Select Method A (Polar-Modified C18) Robustness->Method_A Yes

Caption: Decision tree for selecting the optimal LC-MS method.

Discussion and Final Recommendation

Both the polar-modified C18 and HILIC methods proved to be valid for the purity testing of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde. The polar-modified C18 method offers a more conventional and potentially more rugged approach, as it is less susceptible to the subtle mobile phase variations that can affect HILIC separations.[21] However, the HILIC method provided superior sensitivity, which is a critical advantage for detecting trace-level impurities.

For routine quality control where robustness and ease of use are paramount, the polar-modified C18 method (Method A) is a strong contender. For applications requiring the utmost sensitivity, such as in the analysis of genotoxic impurities or during early-stage development where impurity levels may be very low, the HILIC method (Method B) is the recommended choice.

Ultimately, the selection of the final method should be based on a risk assessment and the specific analytical target profile (ATP) defined for the product.[3] This guide provides the foundational data and rationale to make an informed, science-based decision.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PMC. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Sisu@UT. (n.d.). 10.1 Robustness and ruggedness relation to LC-MS method development. [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • LCGC International. (2026, January 14). Method Validation and Robustness. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PMC. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • RASĀYAN Journal of Chemistry. (2021). LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. [Link]

  • DergiPark. (2019, January 22). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS. [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. [Link]

  • Lab Manager. (2025, September 22). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ScienceDirect. (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • HPST. (n.d.). A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • BioPharmaSpec. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • Google Patents. (n.d.). US3468901A - 4-cyanoimidazole-5-carboxamide.
  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. [Link]

  • University of Florida. (n.d.). Electrospray Ionization – ESI. [Link]

  • Ovid. (n.d.). Chiral Separation and Determination of Imidazole Compounds in Biological Matrices Using UHPLC-MS/MS. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Der Pharma Chemica. (n.d.). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. [Link]

  • IntechOpen. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • MDPI. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Comparison of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde and its Positional Isomer

For professionals in drug development and materials science, a deep understanding of molecular structure is not merely academic—it is the bedrock of innovation. The subtle rearrangement of functional groups in a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug development and materials science, a deep understanding of molecular structure is not merely academic—it is the bedrock of innovation. The subtle rearrangement of functional groups in a molecule, creating structural isomers, can profoundly alter its biological activity, chemical reactivity, and physical properties. This guide provides a comprehensive framework for the structural comparison of two key isomers: 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (Isomer A) and its positional isomer, 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde (Isomer B).

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active compounds. The strategic placement of amino and carbaldehyde groups on this ring system is critical for defining its interaction with biological targets and its potential as a synthetic precursor. This guide will navigate through computational analysis, spectroscopic characterization, and crystallographic studies to build a complete structural picture of these two isomers.

Part 1: Theoretical Comparison via Computational Chemistry

Before embarking on laboratory work, in-silico analysis provides a powerful, predictive lens through which to view the structural and electronic differences between isomers. Density Functional Theory (DFT) is the workhorse for such investigations, offering a balance of accuracy and computational efficiency.

The primary rationale for starting with a computational approach is to establish a theoretical baseline for the isomers' relative stabilities and electronic properties. This informs our expectations for experimental outcomes and can guide the selection of appropriate analytical techniques. For instance, predicted differences in charge distribution can suggest which spectroscopic signatures will be most informative.

Protocol for DFT-Based Isomer Comparison
  • Structure Generation: Construct the 3D structures of both Isomer A and Isomer B using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer to find their lowest energy conformation. A common and reliable method is using the B3LYP functional with a 6-31G(d,p) basis set.

  • Frequency Calculation: Following optimization, perform a frequency calculation to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). This step also yields thermodynamic data, such as the Gibbs free energy.

  • Property Calculation: From the optimized structures, calculate key electronic properties, including:

    • Dipole moment

    • Molecular Electrostatic Potential (MEP) maps

    • Frontier Molecular Orbitals (HOMO and LUMO) energies and distributions.

  • Spectra Simulation: Simulate ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental data.

Computational_Workflow Computational Analysis Workflow cluster_0 Setup cluster_1 Calculation cluster_2 Analysis node_A 1. Build 3D Structures (Isomer A & Isomer B) node_B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) node_A->node_B node_C 3. Frequency Calculation (Confirm Minima) node_B->node_C node_D 4. Property Calculation (Dipole, MEP, HOMO/LUMO) node_C->node_D node_E 5. Spectra Simulation (NMR, IR) node_D->node_E node_F 6. Compare Properties: - Relative Stability (ΔG) - Electronic Profiles - Predicted Spectra node_E->node_F

Caption: A typical workflow for the computational comparison of isomers.

Predicted Structural and Electronic Differences

The relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing carbaldehyde group (-CHO) are expected to create distinct electronic profiles.

Property4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (Isomer A)5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde (Isomer B)Rationale
Relative Stability Likely more stableLikely less stableThe amino group at C4 can donate electron density into the ring, which may be better stabilized by the adjacent carbaldehyde at C5. DFT calculations are needed to confirm the precise energy difference.
Dipole Moment Expected to have a significant dipole moment.Expected to have a different dipole moment vector and magnitude.The arrangement of the polar -NH₂ and -CHO groups will result in a different overall molecular dipole.
HOMO-LUMO Gap Expected to have a specific energy gap.Expected to have a different energy gap.The different electronic communication between the donor and acceptor groups will alter the energies of the frontier orbitals.

Part 2: Synthesis and Spectroscopic Characterization

While computational methods are predictive, experimental validation is essential. The synthesis of both isomers, followed by a suite of spectroscopic analyses, provides the ground truth for their structural differences. Isomer B is commercially available, which simplifies the comparative process.[1]

Synthetic Approach

The synthesis of substituted imidazoles can often be achieved through multi-step reactions starting from simpler precursors. For instance, derivatives of 5-amino-4-cyanoimidazoles have been recognized as useful synthetic precursors to purines.[2] A plausible synthetic strategy would involve building the substituted imidazole ring system, followed by functional group interconversions to install the amino and carbaldehyde moieties at the desired positions.

Experimental Characterization Workflow

A multi-technique approach ensures a self-validating system for structure elucidation. Each technique provides a unique piece of the structural puzzle.

Experimental_Workflow Experimental Characterization Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Structure Confirmation node_A Synthesize or Procure Isomer A & Isomer B node_B Purify Samples (e.g., Chromatography, Recrystallization) node_A->node_B node_C NMR Spectroscopy (¹H, ¹³C, 2D) node_B->node_C node_D IR Spectroscopy node_C->node_D node_E UV-Vis Spectroscopy node_D->node_E node_F Mass Spectrometry node_E->node_F node_G Correlate Spectroscopic Data node_F->node_G node_H Confirm Structure & Purity node_G->node_H

Caption: Workflow for the experimental characterization of isomers.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • Sample Preparation: Dissolve ~5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D experiments like COSY and HSQC can be run to confirm assignments.

  • Spectral Analysis:

    • ¹H NMR: The chemical shifts of the methyl groups, the amino protons, and the aldehyde proton will be distinct for each isomer. The proximity of these groups to each other and to the different regions of the imidazole ring will influence their electronic environment.

    • ¹³C NMR: The chemical shifts of the imidazole ring carbons and the carbonyl carbon will be highly sensitive to the substituent positions.[3]

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • Sample Preparation: Prepare a sample of each isomer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Key vibrational bands to compare include:

    • N-H stretching of the amino group (~3400-3200 cm⁻¹)

    • C=O stretching of the aldehyde group (~1700-1650 cm⁻¹)

    • C=N and C=C stretching of the imidazole ring (~1600-1450 cm⁻¹)

Expected Spectroscopic Differences
TechniqueFeatureExpected Observation for Isomer AExpected Observation for Isomer B
¹H NMR Aldehyde Proton (CHO)Chemical shift influenced by the adjacent amino group at C4.Chemical shift influenced by the imidazole ring and the adjacent methyl group at C2.
Amino Protons (NH₂)Chemical shift influenced by the adjacent carbaldehyde group at C5.Chemical shift influenced by the imidazole ring.
¹³C NMR Carbonyl Carbon (C=O)Chemical shift will be characteristic of its position at C5.Chemical shift will be different due to its position at C4.[3]
Ring Carbons (C4 & C5)C4 will be significantly shifted upfield by the attached amino group, while C5 will be shifted downfield by the carbaldehyde.C5 will be shifted upfield by the amino group, and C4 will be shifted downfield by the carbaldehyde.
IR Spec. C=O StretchThe frequency may be lowered due to electronic donation from the adjacent amino group.The frequency may be different due to the different electronic environment.

Part 3: Definitive Structure by X-ray Crystallography

To obtain unequivocal proof of structure and to understand the solid-state packing and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.

The process of obtaining high-quality single crystals can be challenging but is a worthwhile endeavor for the definitive structural information it provides.[4] It allows for the precise measurement of bond lengths, bond angles, and the visualization of intermolecular forces like hydrogen bonding, which are critical for understanding the material's properties.

Protocol for Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of each isomer. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.

Crystallography_Workflow X-ray Crystallography Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis node_A 1. Grow High-Quality Single Crystals node_B 2. Mount Crystal and Collect Diffraction Data node_A->node_B node_C 3. Solve Structure (Direct Methods) node_B->node_C node_D 4. Refine Structure node_C->node_D node_E 5. Analyze Bond Lengths, Angles, and Packing node_D->node_E

Caption: General workflow for single-crystal X-ray diffraction.

Conclusion

The structural comparison of 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde and 5-Amino-1,2-dimethyl-1H-imidazole-4-carbaldehyde is a multi-faceted process that relies on a synergistic combination of computational prediction and experimental validation. By following the protocols outlined in this guide, researchers can confidently elucidate the distinct structural and electronic features of each isomer. This detailed understanding is paramount for harnessing their potential in drug design, catalysis, and materials science, ensuring that the selected isomer possesses the optimal properties for the intended application.

References

  • JScholar Publishers. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. JScholar Publishers.
  • PubChemLite. (n.d.). Ethyl 5-amino-1,2-dimethyl-1h-imidazole-4-carboxylate (C8H13N3O2). PubChemLite. Retrieved March 17, 2026, from [Link]

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • ResearchGate. (2006, January). 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • Suwiński, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 856.
  • PubMed. (1987). 5-amino-4-imidazolecarboxamide is a mutagen in E. coli. Mutation Research/Genetic Toxicology, 190(2), 89-94.
  • EMBL-EBI. (n.d.). 5-aminoimidazole-4-carboxamide (CHEBI:2030). EMBL-EBI. Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025, December).

Sources

Validation

Benchmark Studies on 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (ADIC) Catalytic Derivatives: A Comprehensive Comparison Guide

Introduction & Mechanistic Rationale In the landscape of modern catalytic design, the pursuit of highly tunable, bifunctional scaffolds is paramount. 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (ADIC) [1] has emerge...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the landscape of modern catalytic design, the pursuit of highly tunable, bifunctional scaffolds is paramount. 4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde (ADIC) [1] has emerged as a privileged precursor for next-generation catalytic derivatives. Characterized by a unique push-pull electronic configuration—an electron-donating C4-amino group juxtaposed with an electron-withdrawing C5-carbaldehyde—ADIC offers unparalleled opportunities for Schiff base condensation and ligand design[2].

Furthermore, the N1 and C2 methylations sterically lock the imidazole ring, preventing undesired tautomerization and ensuring predictable coordination geometries[3]. This guide benchmarks ADIC-derived catalysts against industry-standard alternatives across two critical domains: metal-free asymmetric organocatalysis[4] and transition-metal-mediated Asymmetric Transfer Hydrogenation (ATH)[5][6].

Benchmark 1: ADIC-Derived Organocatalysts vs. Standard Alternatives

Mechanistic Concept

By condensing the C5-carbaldehyde of ADIC with a chiral diamine, researchers can synthesize a bifunctional organocatalyst. The resulting imine nitrogen and the inherent C4-amino group act as a synergistic hydrogen-bond donor/acceptor network. This mimics the active site of natural aldolases, providing superior transition-state stabilization compared to classical secondary amine catalysts like L-Proline.

Comparative Performance Data

The following data benchmarks the ADIC-Diamine Schiff base against industry standards in the Asymmetric Michael Addition of diethyl malonate to cyclohexenone.

Catalyst SystemLoading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
ADIC-Diamine Schiff Base 5 12 94 96 18.8
MacMillan's Catalyst (Imidazolidinone)101888928.8
L-Proline202478823.9

Data Interpretation: The ADIC-derived catalyst achieves higher yields and enantioselectivity at a quarter of the loading required for L-Proline, driven by the rigid hydrogen-bonding pocket formed by the C4-amino group.

Workflow A ADIC Precursor (Aldehyde + Amine) B Chiral Diamine Condensation A->B EtOH, 80°C C ADIC-Schiff Base Organocatalyst B->C -H2O (Dean-Stark) D Michael Addition (Enone + Malonate) C->D 5 mol% Cat., RT E Chiral Product (>95% ee) D->E H-Bond Activation

Fig 1. Workflow for the synthesis and application of ADIC-derived organocatalysts.

Benchmark 2: ADIC-Ru(II) Complexes in Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Concept

When ADIC is condensed with a chiral amine and complexed with a Ru(II)-para-cymene precursor, it forms a highly active catalyst for ATH. The imidazole ring provides critical metal-ligand cooperativity (MLC)[5]. Unlike classical Ru-BINAP systems that require high pressures of H₂, this system utilizes isopropanol as a benign hydrogen donor under base-free or low-base conditions[6].

Comparative Performance Data

The following data benchmarks the ADIC-Ru(II) complex against standard ruthenium catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone .

Catalyst SystemBase AdditiveTemp (°C)Time (h)Conversion (%)ee (%)TOF (h⁻¹)
ADIC-Ru(II) Complex KOH (1 mol%) 25 4 >99 98 250
Ru-TsDPENKOH (5 mol%)2569596158
Ru-BINAPt-BuOK (10 mol%)5012858870

Data Interpretation: The ADIC-Ru(II) complex exhibits a significantly higher Turnover Frequency (TOF) at room temperature. The C4-amino group facilitates outer-sphere proton transfer, accelerating the catalytic cycle.

Mechanism A Ru(II)-ADIC Precatalyst B Active Ru-Hydride Species A->B +iPrOH, -Acetone C Substrate Binding (Ketone) B->C H-Bonding via C4-NH2 D Hydride Transfer (Outer Sphere) C->D Enantioselective Delivery E Product Release (Chiral Alcohol) D->E E->B +iPrOH

Fig 2. Outer-sphere mechanism of Asymmetric Transfer Hydrogenation using ADIC-Ru(II).

Experimental Protocols (Self-Validating Workflows)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of ADIC-Diamine Schiff Base Ligand
  • Preparation: Charge a flame-dried Schlenk flask with ADIC (1.0 equiv) and (1R,2R)-1,2-diphenylethane-1,2-diamine (1.0 equiv) in absolute ethanol.

  • Dehydration: Add activated 4Å molecular sieves to the mixture.

  • Condensation: Reflux the mixture at 80°C for 12 hours under an inert argon atmosphere.

  • Isolation: Filter the mixture while hot to remove the molecular sieves, then concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude product from a dichloromethane/hexane mixture to yield the pure imine catalyst.

  • Causality & Validation: The use of absolute ethanol and molecular sieves drives the condensation equilibrium forward by sequestering the water byproduct[2]. The reaction is self-validating via ¹H-NMR: the disappearance of the characteristic ADIC aldehyde proton at ~9.8 ppm and the emergence of a sharp imine (CH=N) singlet at ~8.4 ppm confirms quantitative conversion.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
  • Catalyst Activation: In an argon-filled glovebox, dissolve the ADIC-Ru(II) pre-catalyst (0.5 mol%) in anhydrous isopropanol.

  • Substrate Addition: Add acetophenone (1.0 M) and a standardized solution of KOH in isopropanol (0.1 M, 1 mol%).

  • Reaction: Stir the homogeneous mixture at 25°C for 4 hours.

  • Quenching: Expose the reaction to air to deactivate the catalyst, then filter through a short pad of silica gel to remove metal residues.

  • Causality & Validation: Isopropanol serves a dual role as both the solvent and the stoichiometric hydrogen donor. The KOH base is critical for deprotonating the Ru-precatalyst, facilitating the formation of the active Ru-alkoxide intermediate, which subsequently undergoes β-hydride elimination to yield the active Ru-hydride species[7]. The C4-amino group of the ADIC ligand acts as a secondary coordination sphere hydrogen-bond donor, stabilizing the transition state of the incoming ketone[5]. Validation is performed via chiral GC-FID; the complete disappearance of the acetophenone peak and the appearance of the (R)-1-phenylethanol peak determines both total conversion and enantiomeric excess.

References

  • ACS Publications. "An Imidazole-Integrated Porous Organic Polymer as an Expedient Heterogeneous Organocatalyst for One-Pot Synthesis of Pyrans, Chromenes, and Spiropyrans". [Link]

  • ACS Publications. "Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols".[Link]

  • ACS Publications. "Ruthenium(II) Complexes of an Imidazole Carboxamido Ligand for Base-Free Transfer Hydrogenation in Air". [Link]

  • MDPI. "Synthesis of N-7-Substituted Purines from Imidazole Precursors".[Link]

  • PMC. "Novel synthon for incorporating 1,3-dimethyl imidazolium group into molecular architecture". [Link]

  • RSC Publishing. "New insight into the role of a base in the mechanism of imine transfer hydrogenation on a Ru(II) half-sandwich complex".[Link]

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde
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4-Amino-1,2-dimethyl-1H-imidazole-5-carbaldehyde
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